N-[3-(2-CHLOROBENZAMIDO)PHENYL]-3-METHYL-4-NITROBENZAMIDE
Overview
Description
N-[3-(2-CHLOROBENZAMIDO)PHENYL]-3-METHYL-4-NITROBENZAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chlorobenzamido group, a methyl group, and a nitro group attached to a benzamide core. It is often used in various fields such as chemistry, biology, medicine, and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-CHLOROBENZAMIDO)PHENYL]-3-METHYL-4-NITROBENZAMIDE typically involves the reaction of 2-chlorobenzoyl chloride with 3-amino-4-methylbenzoic acid in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity . The resulting intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-CHLOROBENZAMIDO)PHENYL]-3-METHYL-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Amines, thiols, organic solvents like dichloromethane.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides of the compound.
Substitution: Substituted benzamides.
Scientific Research Applications
N-[3-(2-CHLOROBENZAMIDO)PHENYL]-3-METHYL-4-NITROBENZAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(2-CHLOROBENZAMIDO)PHENYL]-3-METHYL-4-NITROBENZAMIDE involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[3-(2-CHLOROBENZAMIDO)PHENYL]-3-METHYL-4-NITROBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzamido group enhances its binding affinity to certain molecular targets, while the nitro group contributes to its reactivity in various chemical reactions .
Properties
IUPAC Name |
N-[3-[(2-chlorobenzoyl)amino]phenyl]-3-methyl-4-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4/c1-13-11-14(9-10-19(13)25(28)29)20(26)23-15-5-4-6-16(12-15)24-21(27)17-7-2-3-8-18(17)22/h2-12H,1H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMVUGHJYIITNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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